REACTION_CXSMILES
|
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74|
|
Name
|
ammoniumheptamolybdate
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mo]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74|
|
Name
|
ammoniumheptamolybdate
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mo]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |